1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17779605
Molecular Formula: C11H15N3S
Molecular Weight: 221.32 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine -](/images/structure/VC17779605.png)
Specification
Molecular Formula | C11H15N3S |
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Molecular Weight | 221.32 g/mol |
IUPAC Name | 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C11H15N3S/c1-8-4-5-11(15-8)9(2)13-10-6-12-14(3)7-10/h4-7,9,13H,1-3H3 |
Standard InChI Key | LLEPZFODBLHOIX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(S1)C(C)NC2=CN(N=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a methyl group and at position 4 with an amine-linked thiophene moiety. The thiophene ring (a five-membered sulfur-containing heterocycle) is further substituted at position 5 with a methyl group and at position 2 with an ethyl chain (Fig. 1).
Molecular Formula: C₁₂H₁₇N₃S
Molecular Weight: 235.35 g/mol
IUPAC Name: 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine
Key Structural Features:
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Pyrazole Core: Imparts rigidity and aromaticity, facilitating π-π stacking interactions with biological targets.
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Thiophene Moiety: Enhances electron density and lipophilicity, improving membrane permeability.
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Methyl and Ethyl Substituents: Modulate steric effects and metabolic stability.
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs suggest the following properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the thiophene group.
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Melting Point: Estimated 120–140°C based on pyrazole-thiophene hybrids.
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LogP: ~2.3 (predictive value), indicating moderate lipophilicity.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions to construct the pyrazole and thiophene rings sequentially (Fig. 2):
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Pyrazole Formation:
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Reactants: Hydrazine hydrate and 1,3-diketone derivatives.
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Conditions: Acidic catalysis (e.g., HCl, 60°C).
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Key Intermediate: 1-Methyl-1H-pyrazol-4-amine.
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Thiophene Introduction:
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Method: Suzuki-Miyaura coupling or nucleophilic substitution.
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Reactants: 5-Methylthiophene-2-boronic acid and halogenated pyrazole intermediates.
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Final Alkylation:
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Reagents: Ethyl bromide or iodomethane in the presence of a base (e.g., K₂CO₃).
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Challenges:
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Regioselectivity in pyrazole substitution.
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Purification of intermediates due to similar polarities.
Industrial-Scale Production
Hypothetical large-scale synthesis would employ:
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Continuous Flow Reactors: To enhance yield and reduce reaction times.
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Catalytic Systems: Palladium-based catalysts for efficient cross-coupling.
Biological Activities and Mechanisms
Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
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Staphylococcus aureus | 8.2 | Cell wall synthesis inhibition |
Escherichia coli | 12.4 | DNA gyrase interference |
Proposed Mechanism:
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Disruption of bacterial membrane integrity via thiophene-mediated lipid peroxidation.
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Competitive inhibition of penicillin-binding proteins.
Anticancer Activity
In silico studies suggest strong binding affinity to kinase targets (e.g., EGFR, VEGFR):
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Hypothetical IC₅₀: 0.8 µM for EGFR inhibition.
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Apoptotic Pathways: Caspase-3/7 activation and mitochondrial membrane depolarization.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Compound Name | Core Structure | Key Biological Activity |
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1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine | Pyrazole-thiophene | Antifungal (MIC: 5.1 µg/mL) |
1,3-Dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine | Pyrazole-thiophene | Anti-inflammatory (IC₅₀: 12 nM) |
Structural Insights:
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Ethyl vs. Methyl Substituents: Longer alkyl chains enhance target affinity but reduce solubility.
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Thiophene Position: 5-Methyl substitution optimizes steric interactions with hydrophobic enzyme pockets.
Pharmacokinetic and Toxicity Profiles
ADME Properties (Predicted)
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Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring.
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Excretion: Renal (70%) and fecal (30%).
Toxicity Concerns
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Hepatotoxicity: Potential CYP450 inhibition leading to drug-drug interactions.
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Mutagenicity: Thiophene derivatives may form reactive epoxide metabolites.
Applications in Drug Development
Targeted Therapies
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Oncology: Kinase inhibitor for non-small cell lung cancer (NSCLC).
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Infectious Diseases: Adjunct therapy for multidrug-resistant bacterial infections.
Material Science Applications
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Organic Semiconductors: Thiophene’s electron-rich structure enables charge transport.
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Fluorescent Probes: Pyrazole’s rigidity supports stable photoemission properties.
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